molecular formula C7H6ClF B1349765 5-Chloro-2-fluorotoluene CAS No. 452-66-4

5-Chloro-2-fluorotoluene

Cat. No.: B1349765
CAS No.: 452-66-4
M. Wt: 144.57 g/mol
InChI Key: JOXXHDGUTVUBDL-UHFFFAOYSA-N
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Description

5-Chloro-2-fluorotoluene is an organic compound with the molecular formula C7H6ClF . It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 5th and 2nd positions, respectively. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluorotoluene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol.

Industrial Production Methods

In industrial settings, this compound can be produced by chlorination and fluorination of toluene derivatives. For example, 2-chloro-4-aminotoluene can be reacted with sodium nitrite and anhydrous hydrogen fluoride to produce 2-chloro-4-fluorotoluene . This process involves careful control of temperature and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: It can be reduced to form the corresponding toluene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluenes, while oxidation can produce benzoic acids.

Scientific Research Applications

5-Chloro-2-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorotoluene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing effects of the chlorine and fluorine atoms make the benzene ring more susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds and the displacement of the halogen atoms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-chlorotoluene
  • 2-Bromo-5-fluorotoluene
  • 2,4,5-Trifluorotrichloromethyl benzene

Uniqueness

5-Chloro-2-fluorotoluene is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various chemical syntheses and applications .

Properties

IUPAC Name

4-chloro-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXXHDGUTVUBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196422
Record name 5-Chloro-2-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452-66-4
Record name 4-Chloro-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=452-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-fluorotoluene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-fluorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-fluorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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